2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide
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Overview
Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 2-amino-4-chlorobenzothiazole with N-cyclopropylacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation. Additionally, it may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chlorobenzothiazole: A precursor in the synthesis of the target compound.
N-cyclopropylacetyl chloride: Another precursor used in the synthesis.
Benzothiazole derivatives: Compounds with similar structures and biological activities.
Uniqueness
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide is unique due to its specific substitution pattern and the presence of both benzothiazole and cyclopropylacetamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-17(7-11(18)15-8-5-6-8)13-16-12-9(14)3-2-4-10(12)19-13/h2-4,8H,5-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUUMAOVZZEDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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